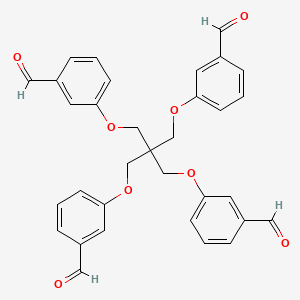

3,3'-((2,2-Bis((3-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde

Description

3,3'-((2,2-Bis((3-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde is a tetraaldehyde compound featuring a central propane-1,3-diyl backbone substituted with bis(oxy)methyl groups, each bearing 3-formylphenoxy moieties. Its structure includes four reactive aldehyde groups, making it a versatile precursor for synthesizing macrocycles, covalent organic frameworks (COFs), and luminescent polymers.

Properties

Molecular Formula |

C33H28O8 |

|---|---|

Molecular Weight |

552.6 g/mol |

IUPAC Name |

3-[3-(3-formylphenoxy)-2,2-bis[(3-formylphenoxy)methyl]propoxy]benzaldehyde |

InChI |

InChI=1S/C33H28O8/c34-17-25-5-1-9-29(13-25)38-21-33(22-39-30-10-2-6-26(14-30)18-35,23-40-31-11-3-7-27(15-31)19-36)24-41-32-12-4-8-28(16-32)20-37/h1-20H,21-24H2 |

InChI Key |

XMACVPHGNSXGSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(COC2=CC=CC(=C2)C=O)(COC3=CC=CC(=C3)C=O)COC4=CC=CC(=C4)C=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((2,2-Bis((3-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-formylphenol and 2,2-bis(hydroxymethyl)propane-1,3-diol.

Formation of Intermediate: The 3-formylphenol is reacted with 2,2-bis(hydroxymethyl)propane-1,3-diol under basic conditions to form an intermediate compound.

Final Product Formation: The intermediate is then subjected to further reaction with additional 3-formylphenol under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Reactors: Utilizing batch reactors to control reaction conditions precisely.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

3,3’-((2,2-Bis((3-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids.

Reduction: The formyl groups can be reduced to alcohols.

Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding dicarboxylic acid.

Reduction: The major product is the corresponding diol.

Substitution: The major products depend on the nucleophile used but generally involve the replacement of the phenoxy groups.

Scientific Research Applications

3,3’-((2,2-Bis((3-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde has several scientific research applications:

Materials Science: Used in the synthesis of advanced materials, including polymers and resins.

Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

Biological Research: Investigated for its potential biological activities and interactions with biomolecules.

Industrial Applications: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3,3’-((2,2-Bis((3-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde involves its interaction with various molecular targets:

Molecular Targets: The formyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Pathways Involved: The compound can participate in pathways involving oxidation-reduction reactions and nucleophilic substitution.

Comparison with Similar Compounds

Positional Isomerism: 3-Formyl vs. 4-Formyl Derivatives

Key Compound: 4,4'-((2,2-Bis((4-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde (CAS: 381670-43-5)

- Structural Difference: The target compound has meta-formylphenoxy groups, whereas this analogue has para-formylphenoxy substituents.

- Meta-substitution introduces steric and electronic asymmetry, favoring non-linear architectures . Physical State: The para-isomer is reported as a light yellow solid (98% purity, m.p. data unavailable) , while meta-substituted analogues (e.g., ) are white solids (m.p. 109–110°C), suggesting differences in crystallinity .

- Applications: Para-isomers are used as COF monomers (), while meta-derivatives may enable asymmetric coordination in luminescent Eu(III) complexes ().

Backbone Variations: Hydroxypropane vs. Halogenated Derivatives

Key Compound : 2,2'-((2-Hydroxypropane-1,3-diyl)bis(oxy))dibenzaldehyde

- Structural Difference: The propane backbone contains a hydroxyl group instead of bis(formylphenoxymethyl) groups.

- Synthesis : Synthesized via epichlorohydrin and salicylaldehyde (35% yield, m.p. 109–110°C) .

- Reactivity : The hydroxyl group enables hydrogen bonding and participation in condensation reactions (e.g., crown ether synthesis, ). In contrast, the target compound’s formyl groups facilitate Schiff-base formations for COFs .

- Biological Activity : Hydroxypropane derivatives exhibit antibacterial properties (), while the target compound’s bioactivity remains unexplored in the evidence.

Halogenated Analogues

Key Compound: 2,2′-(2-(1,3-Bis(2,4-dichloro-6-formylphenoxy)propan-2-ylidene)propane-1,3-diyl)bis(oxy)bis(3,5-dichlorobenzaldehyde) ()

- Structural Difference : Chlorine and bromine substituents on aromatic rings.

- Impact :

- Electronic Effects : Halogens increase electron-withdrawing character, enhancing electrophilic reactivity.

- Applications : Halogenated derivatives are used in crystallography () and may improve thermal stability in polymers. The target compound lacks halogens, prioritizing aldehyde reactivity over halogen-specific applications.

Alkylene Chain-Length Variants

Key Compounds : 4,4’-(butane-1,4-diylbis(oxy))dibenzaldehyde (S-M-1) and analogues ()

- Structural Difference : Butane, octane, or dodecane diyl backbones vs. propane-1,3-diyl.

- Impact on Properties :

- Flexibility : Longer chains (e.g., dodecane) increase flexibility, altering luminescence efficiency in Eu(III) complexes. The propane backbone balances rigidity and flexibility .

- Luminescence : Shorter chains (butane) yield higher quantum efficiency (P-4: glum = +0.0873) compared to longer chains (P-6: glum = +0.0539) due to asymmetric coordination environments .

Spectroscopic Data

- FT-IR : Expected carbonyl stretch at ~1662 cm⁻¹ (similar to ) and C-H aliphatic stretches at 2870–2939 cm⁻¹ .

- NMR : Compared to hydroxypropane derivatives (), the target compound’s ¹H NMR would show aromatic protons shifted due to meta-substitution (e.g., δ 7.02–7.81 ppm for ortho-substituted analogues) .

Biological Activity

The compound 3,3'-((2,2-Bis((3-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde , commonly referred to as bis(3-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy)dibenzaldehyde, is a Schiff base derivative known for its diverse biological activities. Schiff bases are compounds formed by the condensation of an amine with a carbonyl compound, which often exhibit significant pharmacological properties. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

- Molecular Formula : C₃₁H₃₄O₆

- Molecular Weight : 502.60 g/mol

- CAS Number : 1335471-11-8

Antimicrobial Activity

Recent studies have shown that Schiff bases exhibit notable antimicrobial properties. For instance, compounds structurally similar to This compound have demonstrated effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting key metabolic pathways.

| Study | Microorganism | Activity |

|---|---|---|

| Staphylococcus aureus | Significant inhibition of growth | |

| Escherichia coli | Moderate activity observed |

Anticancer Activity

The anticancer potential of Schiff bases has been extensively documented. A study investigating similar compounds indicated that they could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia). The cytotoxic effects were attributed to the ability of these compounds to interact with DNA and inhibit cell proliferation.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 | 15.5 |

| Similar Schiff Base | K562 | 10.2 |

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Studies have shown that Schiff bases can scavenge free radicals effectively. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl).

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | 78% inhibition at 100 µg/mL |

Case Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of various Schiff bases against pathogenic bacteria. The study found that derivatives similar to This compound showed promising results against resistant strains of bacteria.

Case Study 2: Anticancer Mechanisms

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the mitochondrial pathway. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.